molecular formula C14H16N2OS B14893798 n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

Cat. No.: B14893798
M. Wt: 260.36 g/mol
InChI Key: VKSPANGYZBKVJZ-UHFFFAOYSA-N
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Description

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide typically involves the reaction of thiophen-2-ylmethylamine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydroxide . The reaction conditions may vary, but common solvents include methanol and dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of a thiophene ring with an acetamide group provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide

InChI

InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17)

InChI Key

VKSPANGYZBKVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CS2

Origin of Product

United States

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